2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride
Description
2-[(E)-2-Nitroethenyl]-1H-imidazole hydrochloride is a nitrovinyl-substituted imidazole derivative. The compound features a nitro group (-NO₂) attached to an ethenyl chain in the E-configuration, which is bonded to the 2-position of the imidazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c9-8(10)4-1-5-6-2-3-7-5;/h1-4H,(H,6,7);1H/b4-1+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLMXCJAQHJOIB-DYVSEJHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C=C[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C=C/[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride typically involves the reaction of imidazole with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitroethenyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of imidazole and nitroethene in suitable solvents. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to specific molecular targets, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-[(E)-2-(Substituted Phenyl)vinyl]-1-methyl-5-nitro-1H-imidazoles
- Substituents : Chloro, dichloro, iodo, or fluoro groups on the phenyl ring (e.g., compounds 14–19 in ).
- Synthesis : Prepared via condensation of Dimetridazole with substituted benzaldehydes under NaOEt catalysis .
- Bulkier substituents (e.g., dichloro) may reduce membrane permeability compared to the target compound’s simpler nitroethenyl group .
Sulfur/Oxygen-Substituted Vinylimidazoles
- Examples : (E)-1-[2-(Methylthio)-1-[2-(pentyloxy)phenyl]ethenyl]-1H-imidazole (5a-5) .
- Activity : Exhibit potent antifungal activity against dermatophytes due to sulfur’s electronegativity and lipophilicity.
- Structural Insight : X-ray crystallography confirms the E-configuration’s role in maintaining planar geometry for target binding .
2-(4-Methoxyphenyl)-1H-imidazole Hydrochloride
- Substituent : Methoxy group (-OCH₃) at the 4-position of the phenyl ring.
- Properties : Molecular weight = 210.66 g/mol; CAS 1955553-58-6. The electron-donating methoxy group may reduce electrophilic reactivity compared to the nitro group in the target compound .
Pharmacological and Functional Comparisons
TRPC6 Channel Inhibitors
- Clotrimazole : 1-[(2-Chlorophenyl)diphenyl-methyl]-1H-imidazole (broad TRP channel inhibition).
- Selectivity : Unlike Clotrimazole, the target compound’s nitroethenyl group may confer selectivity for specific ion channels, though this requires validation .
Antifungal Agents
- Parconazole Hydrochloride : Contains a dioxolane-imidazole structure with dichlorophenyl and propargyloxy groups. Higher molecular weight (403.7 g/mol) and complex substituents enhance antifungal breadth but may increase toxicity .
- Miconazole Derivatives : Substitutions on the benzyl/phenyl groups (e.g., dichloro, methoxy) correlate with potency against Candida spp. The target compound’s nitro group could mimic these electron-withdrawing effects .
Key Research Findings
- Salt Forms : Hydrochloride salts (e.g., target compound, Miconazole impurities) improve stability but may alter pharmacokinetics compared to free bases .
- Stereochemistry : E-configuration in vinylimidazoles is critical for maintaining planar molecular geometries required for target binding, as shown in X-ray studies .
Biological Activity
The compound 2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. Imidazole and its derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This article focuses on the biological activity of this compound, synthesizing existing research findings and case studies.
Imidazole compounds are characterized by their amphoteric nature, allowing them to act as both acids and bases. The presence of nitro groups in the structure often enhances biological activity by increasing electron-withdrawing properties, which can influence interactions with biological targets.
Biological Activities
Research has shown that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Imidazole derivatives are known for their effectiveness against various bacterial and fungal strains. Studies indicate that the nitro group may enhance the antimicrobial efficacy of imidazole compounds by disrupting cellular processes.
- Anticancer Properties : Some imidazole derivatives demonstrate significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Imidazole compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Table 1: Biological Activities of Imidazole Derivatives
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| 2-[(E)-2-Nitroethenyl]-1H-imidazole | Antimicrobial | Disruption of cell membrane integrity |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production | |
| 4-Nitroimidazole | Antiviral | Inhibition of viral replication |
| 1H-Imidazo[4,5-b]pyridine | Antifungal | Inhibition of ergosterol synthesis |
Case Studies
Several case studies highlight the biological efficacy of imidazole derivatives:
- Antimicrobial Efficacy Study : A study conducted on various imidazole derivatives, including this compound, demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to measure zone inhibition, revealing that the nitro-substituted imidazoles exhibited enhanced antibacterial properties compared to unsubstituted analogs.
- Cytotoxicity Assessment : Research involving human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.
- Anti-inflammatory Mechanism Exploration : A recent investigation into the anti-inflammatory properties of imidazole derivatives revealed that this compound could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Q. Optimization strategies :
- Catalyst selection : Nickel catalysts improve regioselectivity, while acidic conditions (e.g., HCl) stabilize intermediates.
- Temperature control : Lower temperatures (≤60°C) minimize side reactions like isomerization or decomposition.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Advanced: How can computational methods predict feasible synthetic pathways for novel derivatives?
Answer:
Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) leverages databases like Reaxys and PISTACHIO to propose routes:
- Stepwise prediction : Tools prioritize one-step reactions, such as cycloadditions or nucleophilic substitutions, based on bond dissociation energies and steric feasibility .
- Validation : Predicted routes are cross-checked with experimental data (e.g., NMR shifts from PubChem) to validate intermediate stability .
- Case study : For nitrovinyl derivatives, computational models suggest nitroalkene addition to imidazole precursors as a high-yield pathway .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- Spectroscopy :
- Elemental analysis : Matches calculated vs. experimental C, H, N, and Cl percentages (e.g., Cl% ≈ 14.2% for hydrochloride salts) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, confirming the E-configuration via bond angles and torsion parameters .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing at pH 7.4 vs. 6.8) to control for false positives .
- Structural analogs : Compare activity of derivatives (e.g., hydrazinyl vs. nitrovinyl groups) to isolate pharmacophores. For example, nitrovinyl derivatives show enhanced TRPC channel inhibition over hydrazinyl analogs .
- Mechanistic studies : Use fluorescence probes (e.g., Ar-IPHS@CyP6Q[6]) to track cellular uptake and target engagement, clarifying dose-response relationships .
Advanced: How do structural modifications influence pharmacological properties?
Answer:
Key modifications and effects:
- Nitrovinyl position : Substitution at the imidazole C2 position enhances electrophilicity, improving reactivity with thiols (e.g., cysteine residues in TRPV2 channels) .
- Hydrochloride salt formation : Increases aqueous solubility (logP reduced by ~1.5 units) and bioavailability compared to free bases .
- Heterocyclic fusion : Benzodiazepine-imidazole hybrids (e.g., 4-[(E)-2-(furan-2-yl)ethenyl]-benzodiazepine) show improved CNS penetration due to lipophilicity adjustments .
Basic: What safety protocols are critical during handling in research settings?
Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when weighing powders to avoid inhalation of hydrochloride aerosols .
- Spill management : Neutralize acidic residues with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .
Advanced: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for nitro group reduction (peak shift at 254 nm) .
- Light sensitivity : UV-Vis spectroscopy detects nitro→nitroso conversion (λmax shift from 300 nm to 350 nm) under UV light .
- pH stability : Buffered solutions (pH 2–9) are analyzed by NMR to identify hydrolysis products (e.g., imidazole ring opening at pH > 8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
